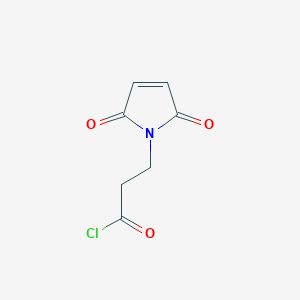
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide is a branched polyethylene glycol (PEG) linker with multiple functional groups. This compound is notable for its four terminal alkyne groups, which can react with azides via copper-catalyzed click chemistry reactions. The PEG units enhance the solubility of the molecule in aqueous environments, making it a valuable reagent in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of propargylamine with PEG2 units to form PEG2-propargylamine.
Amidation: The PEG2-propargylamine is then reacted with PEG2-maleimide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation of propargylamine with PEG2 units.
Amidation in Batch Reactors: The amidation reaction is carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne groups react with azides in the presence of copper catalysts to form stable triazole linkages.
Amidation: The amido group can participate in further amidation reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Coupling Agents: EDC and HOBt are commonly used in amidation reactions to activate carboxylic acids and promote amide bond formation.
Major Products
Triazole Derivatives: Formed from the reaction of alkyne groups with azides.
Amide Derivatives: Formed from the reaction of the amido group with carboxylic acids.
Aplicaciones Científicas De Investigación
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties.
Mecanismo De Acción
The mechanism of action of N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide primarily involves its ability to form stable linkages through click chemistry and amidation reactions. The alkyne groups react with azides to form triazole linkages, while the amido group can form amide bonds with carboxylic acids. These reactions enable the compound to act as a versatile linker in various applications, facilitating the attachment of different molecules and enhancing their properties .
Comparación Con Compuestos Similares
Similar Compounds
N-(Acid-PEG2)-N-bis(PEG2-propargyl): A similar PEG-based linker with two propargyl groups and a terminal carboxylic acid group.
N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl): Another branched PEG linker with four terminal alkyne groups.
Uniqueness
N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide is unique due to its combination of alkyne and amido functional groups, which provide versatility in forming both triazole and amide linkages. This dual functionality makes it particularly valuable in applications requiring robust and stable linkages .
Propiedades
IUPAC Name |
3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O9/c1-3-11-31-17-20-34-14-8-26(9-15-35-21-18-32-12-4-2)23(28)7-13-33-19-22-36-16-10-27-24(29)5-6-25(27)30/h1-2,5-6H,7-22H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHADWYSHZHVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCOCCOCCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate](/img/structure/B8114033.png)
![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)


![3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114073.png)
